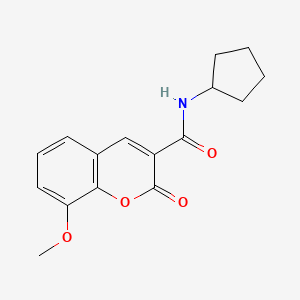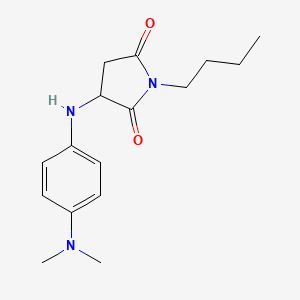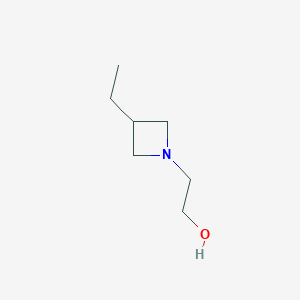
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide, also known as EIPA, is a small molecule inhibitor that has been widely used in scientific research. EIPA has been shown to have a variety of effects on cellular processes, including the regulation of ion channels, the inhibition of endocytosis, and the modulation of cell migration.
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Sleep Regulation
Research on orexin receptors, particularly Orexin-1 (OX1R) and Orexin-2 (OX2R), has shown significant implications in sleep regulation. For instance, a study by Dugovic et al. (2009) highlights that the blockade of these receptors, particularly OX2R, can induce and prolong sleep, hinting at potential applications in sleep disorders. This is consistent with the hypothesis of deactivation of the histaminergic system. The simultaneous inhibition of OX1R attenuates the sleep-promoting effects mediated by selective OX2R blockade, suggesting a complex interaction in sleep-wake modulation (Dugovic et al., 2009).
Polyamine Analogue-Induced Programmed Cell Death
The study of polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), has provided insights into their role in inducing programmed cell death (PCD) in sensitive cell types. The catalysis of polyamines produces H2O2, which suggests that PCD induced by these compounds may be due to oxidative stress. This has implications for understanding the mechanisms of cytotoxicity in antitumor agents (Ha et al., 1997).
Novel Acid-Catalyzed Rearrangement of Oxiranes
The synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, as described by Mamedov et al. (2016), offers a novel one-pot synthetic approach. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides. This could be significant in the development of new compounds with potential therapeutic applications (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reaction
A study by De et al. (2017) on the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides demonstrates an efficient method for Goldberg amidation. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has shown to be effective in such reactions, indicating potential applications in the synthesis of complex organic compounds (De et al., 2017).
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-16-3-5-19(6-4-16)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)18-7-11-23-12-8-18/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNBHMGOWRTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2682850.png)
![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)

![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)



![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682866.png)